molecular formula C18H16ClN3O4 B2831944 5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941872-48-6

5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No. B2831944
CAS RN: 941872-48-6
M. Wt: 373.79
InChI Key: HAFOSILBNHBJNB-UHFFFAOYSA-N
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Description

“5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide” is a chemical compound . It has a molecular weight of 284.7 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13ClN2O4/c13-8-3-4-11(15(17)18)10(6-8)12(16)14-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,14,16) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.7 . It is a solid substance .

Scientific Research Applications

Anticancer Drug Design

Compounds with nitro groups and specific benzamide structures have been investigated for their potential in anticancer drug design. For instance, nitroxyl-labeled analogues of phosphoric triamides have shown therapeutic indexes significantly higher than their non-nitroxyl counterparts, suggesting the importance of nitro groups in enhancing therapeutic efficacy. These findings might hint at the potential research directions for the specified compound in cancer therapy, especially in designing more effective and targeted anticancer drugs (Sosnovsky, Rao, & Li, 1986).

Antitubercular Agents

Research on benzamide derivatives as precursors for antitubercular drugs highlights the ongoing search for new treatments against tuberculosis. The structural characterization of these compounds as precursors for benzothiazinones, a new class of antituberculosis drug candidates, underscores the critical role of specific functional groups in drug development. This area of research might offer insights into how the detailed chemistry of compounds like 5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide could be harnessed for therapeutic applications (Richter et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard codes associated with it are H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

5-chloro-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c19-12-4-9-16(22(25)26)15(11-12)18(24)20-13-5-7-14(8-6-13)21-10-2-1-3-17(21)23/h4-9,11H,1-3,10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFOSILBNHBJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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